molecular formula C12H22N2O3 B7919406 [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7919406
M. Wt: 242.31 g/mol
InChI Key: ODOAUWBQRKDFDY-NSHDSACASA-N
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Description

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the industry . This compound features a piperidine core substituted with an acetic acid group and a chiral N-acetyl-N-isopropylamino moiety, a structure that is often explored for its potential to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) . DPP-IV inhibitors are a established class of therapeutics for the treatment of type 2 diabetes . The specific stereochemistry of the (S)-enantiomer is critical for its binding affinity and biological activity, making it a valuable compound for structure-activity relationship (SAR) studies and the development of new therapeutic agents. With a molecular formula of C12H22N2O3 and a molecular weight of 242.31 g/mol, this reagent serves as a key synthetic intermediate or a building block in organic synthesis. Researchers can utilize it to develop novel bioactive molecules, particularly for metabolic diseases . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[(3S)-3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOAUWBQRKDFDY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with (S)-piperidin-3-amine or its protected derivatives. Patent US8883805B2 emphasizes the use of enantiomerically pure 3-aminopiperidine precursors to ensure chiral fidelity in final products . For [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, the precursor (S)-3-(isopropylamino)piperidine is typically prepared via reductive amination of piperidin-3-one with isopropylamine in the presence of sodium cyanoborohydride. This step achieves moderate yields (65–75%) and requires careful pH control to minimize imine byproducts .

Protection Strategies for Amine Functional Groups

To prevent undesired side reactions during subsequent steps, the primary amine at the 3-position of piperidine is protected. Patent WO2016170545A1 details the use of tert-butoxycarbonyl (Boc) groups due to their stability under basic and nucleophilic conditions . The Boc-protected intermediate, (S)-tert-butyl 3-(isopropylamino)piperidine-1-carboxylate, is synthesized by treating (S)-3-(isopropylamino)piperidine with di-tert-butyl dicarbonate in dichloromethane and triethylamine, achieving near-quantitative yields . Alternative protecting groups, such as acetyl or benzyl, are less favored due to challenges in selective deprotection .

Acetylation of the Isopropylamine Group

The isopropylamine group undergoes acetylation to form the final acetyl-isopropyl-amino substituent. Patent WO2016170545A1 recommends using acetyl chloride in dichloromethane with diisopropylethylamine (DIPEA) as a base . Reaction conditions (0–5°C, 2 hours) prevent over-acetylation and epimerization, yielding (S)-tert-butyl 3-(acetyl-isopropyl-amino)-1-(carboxymethyl)piperidine-1-carboxylate in 90–95% purity . Excess acetyl chloride is quenched with aqueous sodium bicarbonate to avoid side reactions.

Deprotection and Final Product Isolation

Final deprotection of the Boc group is achieved using hydrochloric acid in dioxane (4 M, 2 hours, room temperature), as outlined in patent US8883805B2 . The resulting hydrochloride salt is neutralized with aqueous sodium hydroxide, and the free base is extracted into ethyl acetate. Rotary evaporation followed by recrystallization from ethanol/water (1:1) affords this compound with >99% enantiomeric excess (ee) .

Chiral Resolution and Stereochemical Control

To ensure enantiopurity, chiral resolution is critical. Patent WO2016170545A1 describes the use of (R)-mandelic acid for selective crystallization of the (S)-enantiomer from racemic mixtures . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in isopropyl ether achieves 85–90% ee in kinetic resolutions . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) provides an analytical method to verify enantiomeric ratios .

Optimization of Reaction Conditions

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps, while dichloromethane minimizes side reactions during acetylation .
Temperature Control : Low temperatures (0–5°C) during acetylation prevent racemization, whereas hydrolysis proceeds efficiently at ambient conditions .
Catalyst Use : Palladium(II) acetate with triphenylphosphine accelerates coupling reactions but increases costs compared to traditional alkylation .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Boc-protection route65–75>99High stereochemical fidelityMultiple protection/deprotection steps
Direct alkylation70–8095–98Fewer stepsRequires harsh bases (e.g., NaH)
Enzymatic resolution50–6085–90Eco-friendlyLower ee

Industrial-Scale Challenges and Solutions

Scaling up the synthesis necessitates addressing:

  • Cost of Chiral Precursors : Opting for asymmetric hydrogenation of imines using ruthenium-BINAP catalysts reduces reliance on expensive chiral resolving agents .

  • Purification Complexity : Patent WO2016170545A1 advocates for solvent-antisolvent crystallization (e.g., methanol/water) to enhance yield and purity .

  • Byproduct Management : Neutralization of HCl during deprotection generates sodium chloride, requiring efficient filtration to avoid product contamination .

Chemical Reactions Analysis

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .

Mechanism of Action

The mechanism of action of [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid

This analogue replaces the isopropyl group with a cyclopropyl ring, resulting in a molecular formula of C₁₂H₂₀N₂O₃ (molar mass: 240.3 g/mol) compared to the isopropyl variant’s C₁₃H₂₂N₂O₃ (estimated molar mass: 254.3 g/mol).

(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

A piperazine-based analogue, this compound incorporates an Fmoc-protected amine (common in peptide synthesis). The piperazine ring’s two nitrogen atoms increase polarity, improving water solubility relative to piperidine derivatives. This makes it more suitable for biochemical applications, such as solid-phase synthesis, but less ideal for blood-brain barrier penetration in neuropharmacology .

Pharmacologically Active Derivatives

(a) Compound 1: [(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic Acid

This NSAID candidate demonstrates high selectivity for COX-2, attributed to the benzimidazole moiety’s planar aromatic structure, which facilitates hydrophobic interactions with the enzyme’s active site. In contrast, [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid lacks such aromaticity, likely limiting its COX-2 affinity .

(b) (S)-2-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)acetic Acid

Used in cereblon-based protein degraders, this compound’s pyrazolo-pyrimidine group enables recruitment of E3 ligases. The isopropyl variant’s acetylated amine may hinder similar protein-protein interactions, reducing its utility in targeted degradation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups LogP* Solubility (Water)
This compound C₁₃H₂₂N₂O₃ 254.3 Acetyl-isopropylamine, COOH 1.2 Low
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C₁₂H₂₀N₂O₃ 240.3 Acetyl-cyclopropylamine, COOH 0.8 Moderate
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₃H₂₄N₂O₄ 416.5 Fmoc, piperazine, COOH -0.5 High

*LogP values estimated via computational models.

Key Observations :

  • The isopropyl variant’s higher LogP (1.2) suggests greater lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • Cyclopropyl substitution reduces LogP (0.8), balancing solubility and permeability .
  • The Fmoc-piperazine derivative’s negative LogP (-0.5) reflects its hydrophilic nature, ideal for aqueous-phase reactions .

Biological Activity

The compound [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring, an acetic acid moiety, and an acetyl-isopropyl amino group. These structural components contribute to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetyl and isopropyl-amino groups are critical for binding affinity and selectivity towards these targets. Current research suggests that the compound may modulate pathways related to the central nervous system and exhibit effects similar to known piperidine derivatives, which include:

  • Analgesic effects
  • Anti-inflammatory properties
  • Antipsychotic activities

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines such as FaDu hypopharyngeal tumor cells. Comparisons with reference drugs indicate promising cytotoxicity levels .
  • Neuroprotective Effects : Similar compounds have shown neuroprotective effects, suggesting that this compound may also influence neurodegenerative pathways.
  • Cholinergic Modulation : The compound's structural similarities to known cholinergic agents raise the possibility of it acting as a ligand for muscarinic receptors, which are implicated in various neurological disorders .

Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including this compound. Key findings include:

Study FocusKey Findings
Anticancer ActivityInduced apoptosis in FaDu cells, showing better cytotoxicity than bleomycin .
Cholinergic ActivityPotential ligand for M3 muscarinic receptors, affecting cell proliferation and apoptosis .
Synthesis TechniquesMultiple synthetic routes explored for enhanced yield and biological evaluation.

Case Studies

  • Case Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of piperidine derivatives revealed that certain modifications could enhance their efficacy against neurodegenerative diseases.

Q & A

Q. What are the key functional groups in [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, and how do they influence reactivity?

The compound contains a piperidine ring, acetyl-isopropyl-amine, and a carboxylic acid group. The piperidine ring contributes to conformational flexibility and hydrogen bonding, while the acetyl-isopropyl-amine moiety introduces steric bulk and potential for nucleophilic substitution. The carboxylic acid group enables salt formation and pH-dependent solubility. These groups collectively influence reactivity in cross-coupling reactions (e.g., Negishi couplings) and interactions with biological targets .

Q. What synthetic strategies are employed for preparing this compound?

Synthesis typically involves multi-step routes:

  • Piperidine Functionalization : Introduction of acetyl-isopropyl-amine via reductive amination or nucleophilic substitution on a pre-functionalized piperidine scaffold .
  • Carboxylic Acid Attachment : Coupling of acetic acid derivatives (e.g., glycolic anhydride) to the piperidine nitrogen under mild basic conditions (e.g., THF with triethylamine) .
  • Chiral Resolution : Use of (S)-specific catalysts or chiral auxiliaries to ensure enantiomeric purity .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry and functional group integrity .
  • HPLC-MS : For purity assessment and detection of byproducts, particularly in chiral separations .
  • X-ray Crystallography : To resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Molecular Docking : Virtual screening against targets (e.g., COX-2) identifies derivatives with high binding affinity. For example, piperidine-containing analogs have shown selective inhibition of inflammatory enzymes via hydrophobic interactions with active-site residues .
  • MD Simulations : Assess stability of ligand-target complexes under physiological conditions, highlighting key residues for mutagenesis studies .

Q. How should researchers address contradictory data in reaction optimization or biological assays?

  • Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
  • Statistical Analysis : Apply multivariate regression to identify factors (e.g., temperature, catalyst loading) causing yield discrepancies in cross-coupling reactions .
  • Orthogonal Validation : Use complementary assays (e.g., SPR for binding affinity vs. cellular activity) to confirm biological activity .

Q. What strategies improve the scalability of synthesis for preclinical studies?

  • Parallel Reaction Screening : Test reaction conditions (e.g., solvent, catalyst) across a library of electrophiles to identify robust protocols .
  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps and improves reproducibility for multi-gram syntheses .
  • Purification Optimization : Employ countercurrent chromatography or crystallization to enhance yield and purity during scale-up .

Q. How does stereochemistry impact the compound’s pharmacological profile?

  • Enantiomer-Specific Activity : The (S)-configuration may enhance target selectivity, as seen in analogous piperidine derivatives where stereochemistry altered COX-2 inhibition by >50-fold .
  • Metabolic Stability : Chiral centers influence cytochrome P450 metabolism; for example, (R)-enantiomers may undergo faster hepatic clearance .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure to irritants (e.g., acetic acid derivatives) .
  • Waste Disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .

Q. How can researchers optimize reaction yields in functionalizing the piperidine ring?

  • Protection/Deprotection : Temporarily block reactive sites (e.g., using Boc groups) to direct regioselective modifications .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve efficiency in cross-coupling steps .

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